![molecular formula C17H20FNO3S B4655966 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4655966.png)
4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide
Overview
Description
4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide, also known as EFNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFNS is a sulfonamide derivative that possesses a unique chemical structure, making it an attractive candidate for use in drug development, biological research, and other related areas. In
Scientific Research Applications
4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide is in drug development. 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs for the treatment of chronic pain and inflammation.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide is not fully understood. However, studies have shown that 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide exerts its antitumor activity by inducing apoptosis in cancer cells. 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. Additionally, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects
4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide exhibits potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide is its potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. However, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide research. One potential direction is to explore the use of 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide in combination with other drugs to enhance its antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide and its potential applications in drug development. Furthermore, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide could be used as a tool to study the role of sulfonamide derivatives in various biological processes, which could lead to the development of novel drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide is a sulfonamide derivative that possesses potent antitumor, anti-inflammatory, and analgesic properties. The synthesis of 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been optimized to achieve high yields and purity levels, making it suitable for various applications. 4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has the potential to be a valuable tool in drug development and biological research, and further studies are needed to fully understand its mechanism of action and potential applications.
properties
IUPAC Name |
4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-2-22-16-9-11-17(12-10-16)23(20,21)19-13-3-4-14-5-7-15(18)8-6-14/h5-12,19H,2-4,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAHIFNXWFSASO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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